Functional Conjugation Handle Preserves Cereblon Binding Affinity
Thalidomide 5-fluoride is supplied with a fluoro functional handle at a position known not to significantly affect binding to cereblon, ready for conjugation to a linker/target protein ligand . In contrast, unmodified thalidomide lacks this synthetic handle and requires additional derivatization that may alter CRBN binding properties . This is a qualitative but functionally critical differentiation for PROTAC design.
| Evidence Dimension | Presence of functional conjugation handle and impact on CRBN binding |
|---|---|
| Target Compound Data | Contains 5-fluoro substituent; binding to cereblon is not significantly affected |
| Comparator Or Baseline | Unmodified thalidomide: no functional handle; requires additional chemical modification for linker attachment |
| Quantified Difference | Qualitative: 5-fluoro provides synthetically accessible attachment point without disrupting binding; quantitative binding data not provided |
| Conditions | Based on structural and functional characterization; explicit binding affinity values not reported in available sources |
Why This Matters
This qualitative feature ensures that the compound can be directly incorporated into PROTAC synthesis without compromising the core CRBN-binding pharmacophore, reducing synthetic complexity and preserving E3 ligase engagement.
